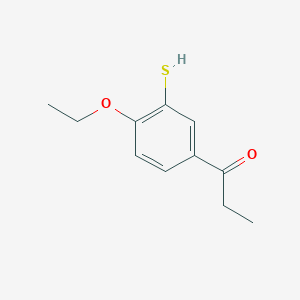

1-(4-Ethoxy-3-mercaptophenyl)propan-1-one

描述

1-(4-Ethoxy-3-mercaptophenyl)propan-1-one is a substituted propanone derivative featuring an ethoxy group at the para position and a mercapto (-SH) group at the meta position of the aromatic ring.

属性

分子式 |

C11H14O2S |

|---|---|

分子量 |

210.29 g/mol |

IUPAC 名称 |

1-(4-ethoxy-3-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C11H14O2S/c1-3-9(12)8-5-6-10(13-4-2)11(14)7-8/h5-7,14H,3-4H2,1-2H3 |

InChI 键 |

HTSMZTBJMOXJRU-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)C1=CC(=C(C=C1)OCC)S |

产品来源 |

United States |

准备方法

Preparation Methods of 1-(4-Ethoxy-3-mercaptophenyl)propan-1-one

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Introduction of the propan-1-one side chain onto a suitably substituted aromatic ring.

- Functionalization of the aromatic ring with ethoxy and mercapto groups in defined positions (4-ethoxy and 3-mercapto).

- Protection and deprotection strategies for the thiol group when necessary to prevent side reactions.

Synthetic Routes Reported in Literature

FeCl3-Catalyzed Three-Component Reaction

Another advanced method involves FeCl3-catalyzed oxidative coupling reactions that allow the direct formation of β-(1,2,3-triazolyl) ketones and related compounds from aldehydes, amines, and ketones. While this method is more specific to triazole derivatives, the underlying oxidative coupling principles can be adapted for mercaptoaryl ketones.

-

- Reaction of substituted aromatic aldehydes with ketones in the presence of FeCl3 and potassium persulfate in DMF at elevated temperatures (~120 °C).

- The reaction proceeds under air, facilitating oxidative coupling and functional group transformations.

-

- One-pot synthesis reduces purification steps.

- High regioselectivity and yield optimization possible.

-

- Requires careful control of oxidant and catalyst loadings.

- May need modification for thiol-containing substrates due to sensitivity of –SH groups to oxidation.

(Table 2 outlines typical reaction conditions and yields for FeCl3-catalyzed ketone syntheses.)

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | FeCl3 (0.1 mmol) | Efficient catalysis |

| Oxidant | Potassium persulfate (2.0 mmol) | Promotes oxidative coupling |

| Solvent | DMF (5 mL) | Good solubility for substrates |

| Temperature | 120 °C | Optimal for reaction progress |

| Time | 7 hours | Complete conversion |

| Yield | 38-95% (varies by substrate) | Moderate to high |

Adapted from FeCl3-catalyzed synthesis protocols for β-(1,2,3-triazolyl) ketones, which share mechanistic features with mercaptoaryl ketone formation.

Analytical Characterization of the Product

-

- 1H NMR typically shows aromatic proton signals, ethoxy group triplet and quartet patterns, and characteristic methylene and methyl signals of the propanone side chain.

- The mercapto proton (–SH) may appear as a broad singlet or be exchangeable.

-

- Molecular ion peak consistent with C11H14OS2 (for this compound).

- Fragmentation patterns confirm the presence of the mercapto and ethoxy substituents.

-

- Strong absorption bands for C=O stretch (~1700 cm⁻¹).

- S–H stretch typically observed around 2550-2600 cm⁻¹.

- C–O–C stretch for ethoxy group near 1100 cm⁻¹.

Summary of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Chalcone Intermediate + Thiol Addition | Stepwise synthesis via chalcone formation and thiol addition under catalytic conditions | High yields, well-established | Requires multiple steps, thiol protection may be needed |

| FeCl3-Catalyzed Oxidative Coupling | One-pot reaction with FeCl3 and oxidant in DMF | Efficient, fewer purification steps | Sensitive to thiol oxidation, may require optimization |

| Other Multi-Component Reactions | Use of azides, aldehydes, and ketones for functionalized ketones | Potential for structural diversity | Less direct for mercapto substitution |

化学反应分析

1-(4-Ethoxy-3-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy and mercapto groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-(4-Ethoxy-3-mercaptophenyl)propan-1-one has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(4-Ethoxy-3-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, its ketone group can participate in various chemical reactions, influencing the compound’s overall activity.

相似化合物的比较

Structural Analogues

Key structural analogs include:

- 1-(4-Methoxyphenyl)propan-1-one : A simpler analog with a para-methoxy group. It exhibits lower steric bulk and higher electron-donating capacity than the ethoxy variant, leading to differences in reactivity and solubility .

- 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one : A chalcone derivative with a chloro substituent, demonstrating how halogenation affects conjugation and biological activity .

- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one : Incorporates a triazole ring, highlighting the role of heterocyclic moieties in modulating pharmacokinetic properties .

Physicochemical Properties

*Predicted based on analog data.

生物活性

1-(4-Ethoxy-3-mercaptophenyl)propan-1-one, a compound with the molecular formula CHOS, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHOS

- Molecular Weight : 210.29 g/mol

- CAS Number : 1804239-04-0

Antiproliferative Activity

This compound has shown promising antiproliferative effects in various cancer cell lines. Studies have indicated that the compound can inhibit cell growth and induce apoptosis in cancer cells. For instance, in a study evaluating similar compounds, derivatives exhibited IC values ranging from 10 to 33 nM against MCF-7 breast cancer cells, suggesting significant potency in inhibiting tumor cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cancer progression:

- Tubulin Interaction : The compound may destabilize microtubules, similar to other known antitumor agents that bind to tubulin and inhibit its polymerization. This interaction leads to cell cycle arrest and apoptosis .

Study 1: Antiproliferative Effects on Breast Cancer Cells

A recent study investigated a series of compounds structurally related to this compound. The results demonstrated that compounds with similar mercapto groups exhibited strong antiproliferative activity against MCF-7 cells, with IC values as low as 10 nM. The study concluded that the presence of the mercapto group significantly enhances the biological activity of these compounds .

Study 2: In Vivo Evaluation

In vivo studies involving animal models have shown that derivatives of this compound can reduce tumor size significantly compared to control groups. The mechanisms were linked to increased apoptosis markers and reduced proliferation indices in treated tissues .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by various structural modifications. Research indicates that:

- Substituents on the Phenyl Ring : The presence of electron-donating groups such as ethoxy enhances biological activity, while electron-withdrawing groups tend to reduce it.

| Compound Structure | IC (nM) | Activity |

|---|---|---|

| Base Compound | 33 | Moderate |

| Ethoxy Substituted | 10 | High |

| Methoxy Substituted | 81 | Low |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Ethoxy-3-mercaptophenyl)propan-1-one?

- Methodological Answer : A Claisen-Schmidt condensation approach, analogous to the synthesis of chalcone derivatives, can be adapted. For example, reacting a substituted acetophenone (e.g., 4-ethoxy-3-mercaptoacetophenone) with a suitable aldehyde under basic conditions (e.g., NaOH in ethanol) may yield the target compound. Control reaction parameters such as temperature (60–80°C), stoichiometry, and solvent polarity to optimize yield. Purification via column chromatography or recrystallization is recommended .

Q. Which analytical techniques are critical for assessing purity and structural confirmation?

- Methodological Answer :

- HPLC : Quantify purity using a C18 column with UV detection (λ = 254 nm) and a mobile phase gradient of acetonitrile/water .

- NMR Spectroscopy : Assign peaks using - and -NMR to confirm the ethoxy (-OCHCH), thiol (-SH), and ketone (C=O) groups. Compare with spectral libraries of structurally related compounds (e.g., 1-(4-methoxyphenyl)propan-1-one derivatives) .

- Melting Point Analysis : Verify consistency with literature values (if available) to detect impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.

- Structure Solution : Employ the SHELX suite (e.g., SHELXD for phase determination and SHELXL for refinement) to solve the crystal structure. Validate bond lengths and angles against similar arylpropanone derivatives .

- Visualization : Generate ORTEP diagrams (via ORTEP-3) to illustrate thermal ellipsoids and confirm stereoelectronic effects .

Q. What strategies address contradictory spectroscopic data during characterization?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., thiol tautomerism) by acquiring spectra at 25°C and −40°C .

- Computational Modeling : Compare experimental IR or NMR data with DFT-calculated spectra (e.g., using Gaussian or ORCA) to validate assignments .

- Cross-Validation : Combine mass spectrometry (HRMS) with elemental analysis to confirm molecular formula .

Q. How do substituent electronic effects influence the compound’s reactivity?

- Methodological Answer :

- Hammett Analysis : Correlate the electron-donating ethoxy (-OCHCH) and electron-withdrawing thiol (-SH) groups with reactivity trends (e.g., nucleophilic addition at the ketone).

- Kinetic Studies : Monitor reactions (e.g., oxidation of -SH to disulfides) under controlled pH and temperature to quantify substituent impacts .

Q. What are the best practices for safe handling and storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。